molecular formula C9H8FNO4 B1402290 1-(2-Fluoro-4-methoxy-5-nitro-phenyl)-ethanone CAS No. 1414877-12-5

1-(2-Fluoro-4-methoxy-5-nitro-phenyl)-ethanone

Cat. No.: B1402290
CAS No.: 1414877-12-5
M. Wt: 213.16 g/mol
InChI Key: QLWXNZRBIDSXST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Fluoro-4-methoxy-5-nitro-phenyl)-ethanone is an organic compound with the molecular formula C9H8FNO4 It is characterized by the presence of a fluoro, methoxy, and nitro group attached to a phenyl ring, along with an ethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluoro-4-methoxy-5-nitro-phenyl)-ethanone typically involves the nitration of 2-fluoro-4-methoxyacetophenone. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the phenyl ring.

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional steps such as purification through recrystallization or chromatography to obtain the final product in a highly pure form.

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluoro-4-methoxy-5-nitro-phenyl)-ethanone can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

    Substitution: The fluoro group can be substituted by nucleophiles in nucleophilic aromatic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.

    Substitution: Amines, thiols, alkoxides.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed

    Reduction: 1-(2-Fluoro-4-methoxy-5-amino-phenyl)-ethanone.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 1-(2-Fluoro-4-hydroxy-5-nitro-phenyl)-ethanone.

Scientific Research Applications

1-(2-Fluoro-4-methoxy-5-nitro-phenyl)-ethanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. The presence of the nitro group is particularly of interest due to its potential to undergo bioreductive activation in hypoxic tumor environments.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials, including dyes and pigments.

Mechanism of Action

The mechanism of action of 1-(2-Fluoro-4-methoxy-5-nitro-phenyl)-ethanone depends on its specific application. In biological systems, the nitro group can undergo bioreductive activation, leading to the formation of reactive intermediates that can interact with cellular components. The fluoro and methoxy groups may also contribute to the compound’s overall biological activity by influencing its binding affinity to molecular targets.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Fluoro-4-methoxy-phenyl)-ethanone: Lacks the nitro group, which may result in different chemical reactivity and biological activity.

    1-(2-Fluoro-5-nitro-phenyl)-ethanone: Lacks the methoxy group, which may affect its solubility and interaction with biological targets.

    1-(4-Methoxy-5-nitro-phenyl)-ethanone: Lacks the fluoro group, which may influence its chemical stability and reactivity.

Uniqueness

1-(2-Fluoro-4-methoxy-5-nitro-phenyl)-ethanone is unique due to the combination of fluoro, methoxy, and nitro groups on the phenyl ring. This combination of functional groups imparts distinct chemical properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-(2-fluoro-4-methoxy-5-nitrophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO4/c1-5(12)6-3-8(11(13)14)9(15-2)4-7(6)10/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLWXNZRBIDSXST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1F)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Sulfuric acid (157 g, 85.2 ml, 1.6 mol) was cooled to −20° C. and 1-(2-fluoro-4-methoxyphenyl)ethanone (25 g, 149 mmol) was added portionwise in a manner that the temperature was kept below −15° C. Thereafter, a solution of sulfuric acid (64.4 g, 35 ml, 657 mmol) and fumic nitric acid (18.7 g, 12.4 ml, 297 mmol) was added dropwise within 20 minutes keeping the temperature below −15° C. After completion of the addition the viscous reaction mixture was stirred for additional 20 minutes at −15° C. For the workup, the reaction mixture was poured into a mixture of ice and water (400 ml) and stirring was continued for 10 minutes. The off-white suspension was filtrated and washed several times with water. The light yellow solid was dried at 45° C. before it was crystallized from a mixture of ethyl acetate and heptane (200 ml-600 ml, addition of charcoal). The 1-(2-fluoro-4-methoxy-5-nitro-phenyl)-ethanone (26.1 g, 82% yield) was obtained as pale yellow crystals. MS (ISP): m/z=214.2 [M+H]+. In addition, the regioisomer 1-(2-fluoro-4-methoxy-3-nitro-phenyl)-ethanone (0.6 g, 2% yield) was obtained as a white solid.
Quantity
85.2 mL
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
35 mL
Type
reactant
Reaction Step Three
Quantity
12.4 mL
Type
reactant
Reaction Step Three
Name
Quantity
400 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Fluoro-4-methoxy-5-nitro-phenyl)-ethanone
Reactant of Route 2
Reactant of Route 2
1-(2-Fluoro-4-methoxy-5-nitro-phenyl)-ethanone
Reactant of Route 3
Reactant of Route 3
1-(2-Fluoro-4-methoxy-5-nitro-phenyl)-ethanone
Reactant of Route 4
Reactant of Route 4
1-(2-Fluoro-4-methoxy-5-nitro-phenyl)-ethanone
Reactant of Route 5
Reactant of Route 5
1-(2-Fluoro-4-methoxy-5-nitro-phenyl)-ethanone
Reactant of Route 6
Reactant of Route 6
1-(2-Fluoro-4-methoxy-5-nitro-phenyl)-ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.